molecular formula C18H13F2N5OS B2823920 2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904020-93-4

2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2823920
CAS No.: 1904020-93-4
M. Wt: 385.39
InChI Key: XJJACPCBBUVLBH-UHFFFAOYSA-N
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Description

The compound “2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a 2,4-difluorophenyl group, a thiophen-3-yl group, a [1,2,4]triazolo[4,3-b]pyridazin-3-yl group, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the acetamide group might be involved in reactions with nucleophiles, while the aromatic rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its stability and polarity .

Scientific Research Applications

Antihistaminic and Anti-Inflammatory Activities

Research on [1,2,4]triazolo[1,5-b]pyridazines, a class of compounds related to the chemical , shows potential antihistaminic and anti-inflammatory properties. One study demonstrated that certain fused pyridazines exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, highlighting their potential use in treating allergic reactions and inflammation (Gyoten et al., 2003).

Anticancer Properties

The pyridazinone and [1,2,4]triazolo[3,4-a]phthalazine derivatives have shown potential anticancer properties. A study synthesizing N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines indicated that certain compounds exhibited inhibition activity against cancer cell lines, suggesting their utility in cancer therapy (Kumar et al., 2019).

Antimicrobial Activity

Compounds containing [1,2,4]triazolo[4,3-b]pyridazine moieties have been evaluated for their antimicrobial properties. A study synthesizing and testing various triazolo[1,5-a]pyridine derivatives found several compounds with significant antimicrobial activity, highlighting their potential use in treating bacterial and fungal infections (Abbady, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5OS/c19-13-2-1-11(14(20)8-13)7-18(26)21-9-17-23-22-16-4-3-15(24-25(16)17)12-5-6-27-10-12/h1-6,8,10H,7,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJACPCBBUVLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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